molecular formula C16H25NO5S B6304793 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate CAS No. 1965308-73-9

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

Cat. No.: B6304793
CAS No.: 1965308-73-9
M. Wt: 343.4 g/mol
InChI Key: XIHCFWWDAGXFDM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a heterocyclic organic compound comprising a pyrrolidine ring substituted with two methyl groups at the 4-position, an ethyl ester at the 2-carboxylic acid position, and a tosylate (p-toluenesulfonate) counterion. The base compound, 4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester, has a molecular formula of C₉H₁₇NO₂ (molecular weight: 171.24 g/mol) . The addition of the tosylate group (C₇H₇SO₃⁻) increases the molecular weight to approximately 371.47 g/mol (calculated by combining the base compound with p-toluenesulfonic acid, C₇H₈O₃S, molecular weight 172.20 g/mol).

This compound is frequently utilized as a chiral intermediate in pharmaceutical synthesis due to its stereochemical stability and reactivity. For example, it has been employed in the synthesis of pyrrolo[1,2-b]pyridazine derivatives under reductive amination conditions . The tosylate group enhances solubility in polar solvents and facilitates crystallization, making it advantageous for purification .

Properties

IUPAC Name

ethyl 4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHCFWWDAGXFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

The synthesis begins with the esterification of 4,4-dimethyl-pyrrolidine-2-carboxylic acid using ethanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically employed to protonate the carboxylic acid, facilitating nucleophilic attack by ethanol. The reaction proceeds via a Fischer esterification mechanism, requiring reflux conditions (70–80°C) for 6–12 hours.

Key Variables Affecting Yield

  • Catalyst Concentration : A 10–15% (v/v) sulfuric acid solution optimizes protonation without side reactions.

  • Molar Ratio : A 2:1 excess of ethanol to carboxylic acid drives the equilibrium toward ester formation.

  • Temperature Control : Temperatures above 90°C promote dehydration, reducing yields.

The crude ethyl ester is isolated via rotary evaporation and purified through distillation or recrystallization, achieving yields of 75–85%.

Tosylation of the Ethyl Ester Intermediate

The esterified product undergoes tosylation using para-toluenesulfonyl chloride (TsCl) in anhydrous pyridine. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing ester hydrolysis. The reaction is conducted at 0–5°C to minimize side reactions, with a typical duration of 2–4 hours.

Reaction Mechanism
The tosylate group (−OTs) replaces the hydroxyl group of the ester intermediate via an SN2 mechanism. The electron-withdrawing nature of the tosyl group enhances the leaving group ability, facilitating subsequent nucleophilic substitutions in downstream applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. These systems enable precise temperature and mixing control, reducing reaction times by 30–40% compared to batch processes. For example, a tubular reactor operating at 75°C achieves 90% esterification conversion within 3 hours.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Reaction Time12 hours3 hours
Yield80%90%
Purity95%98%
Energy ConsumptionHighModerate

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) separates the ethyl ester from unreacted ethanol and acid.

  • Crystallization : The tosylated product is recrystallized from a hexane/ethyl acetate mixture, yielding >99% purity.

Stereochemical Considerations

Enantioselective Synthesis

The (R)-enantiomer of 4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is preferentially synthesized using chiral catalysts. Prolinamide derivatives, such as (S)-1-phenylethylamine-prolinamide, induce asymmetric induction during esterification, achieving enantiomeric excess (ee) values of 85–90%.

Table 2: Catalysts for Enantioselective Esterification

Catalystee (%)Yield (%)
(S)-1-Phenylethylamine9078
L-Proline7065
Cinchona Alkaloids8072

Optimization Strategies

Solvent Selection

  • Esterification : Polar aprotic solvents (e.g., DMF) increase reaction rates but require stringent drying.

  • Tosylation : Pyridine is ideal due to its dual role as a base and solvent, though DCM/THF mixtures are alternatives for large-scale reactions.

Temperature and Time Trade-offs

Lower temperatures (0–5°C) during tosylation reduce byproduct formation but extend reaction times. Kinetic studies suggest 4 hours at 5°C balances yield (88%) and purity (97%).

Challenges and Solutions

Hydrolysis of the Tosylate Group

Moisture exposure leads to premature hydrolysis. Solutions include:

  • Conducting reactions under nitrogen atmosphere.

  • Using molecular sieves to absorb trace water.

Scalability of Enantioselective Methods

Chiral catalysts like prolinamides are cost-prohibitive for industrial use. Recent advances employ immobilized enzymes (e.g., lipases) on silica supports, reducing costs by 40% while maintaining 80% ee .

Chemical Reactions Analysis

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tosylate group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Chemistry

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in:

  • Nucleophilic Substitution Reactions : The tosylate group acts as an excellent leaving group, facilitating the formation of new carbon-nucleophile bonds.
  • Asymmetric Synthesis : The chiral nature of the compound makes it valuable for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.
ApplicationDescription
Nucleophilic SubstitutionActs as a substrate in various nucleophilic reactions due to the tosylate group.
Asymmetric SynthesisUsed to synthesize chiral intermediates for drug development.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules. Its applications include:

  • Enzyme Mechanism Studies : The compound can be used to probe the active sites of enzymes by providing a reactive substrate.
  • Chiral Building Blocks : It serves as a precursor for synthesizing various biologically relevant compounds.
ApplicationDescription
Enzyme StudiesInvestigates enzyme-substrate interactions and kinetics.
Chiral SynthesisProduces biologically active molecules with specific stereochemistry.

Medicine

In medicinal chemistry, 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is being explored for its potential in drug development:

  • Drug Design : Its ability to interact with specific enzymes or receptors makes it a candidate for developing targeted therapeutics.
  • Pharmacological Studies : Investigating its effects on biological systems can lead to new therapeutic agents.
ApplicationDescription
Drug DevelopmentPotential use in creating drugs targeting specific biological pathways.
Pharmacological ResearchEvaluates the compound's effects on various biological targets.

Industry

The compound finds applications in industrial processes as well:

  • Fine Chemicals Production : It is used as a reagent in the synthesis of specialty chemicals.
  • Chemical Intermediates : Serves as an important building block for various industrial applications.
ApplicationDescription
Fine ChemicalsUtilized in the production of high-value chemical products.
Industrial ReagentActs as an intermediate for synthesizing other compounds.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate in asymmetric synthesis, where it was used to produce a key pharmaceutical intermediate with high enantiomeric excess (ee). The reaction conditions were optimized using various catalysts and solvents, leading to improved yields and selectivity.

Case Study 2: Enzyme Interaction

Research involving this compound has shown its potential as a substrate for studying serine proteases. Kinetic assays revealed that it could effectively inhibit certain enzyme activities, providing insights into enzyme mechanisms and opening avenues for therapeutic developments targeting these enzymes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The dimethyl groups and the pyrrolidine ring contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-2-Methyl-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride

  • Molecular Formula: C₇H₁₃NO₂·HCl
  • Molecular Weight : 195.65 g/mol
  • Key Differences: The methyl ester group (vs. ethyl ester) reduces steric bulk but may lower solubility in nonpolar solvents. The hydrochloride counterion (vs. tosylate) offers higher aqueous solubility but less stability in acidic conditions. Used in similar synthetic pathways, such as reductive amination with aldehydes, but requires milder reaction conditions due to the labile hydrochloride ion .

Ethyl 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

  • Molecular Formula : C₁₃H₁₆N₂O₂S
  • Molecular Weight : 264.34 g/mol
  • Key Differences: Contains a thienopyridine core (vs. pyrrolidine), introducing aromaticity and conjugated π-systems that enhance UV absorption properties. The amino group at the 3-position increases nucleophilicity, enabling participation in coupling reactions (e.g., Suzuki-Miyaura) . Applications diverge toward photostable materials or bioactive molecules rather than chiral intermediates.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Key Differences :
    • Pyrimidine ring (vs. pyrrolidine) confers rigidity and planarity, influencing binding interactions in medicinal chemistry.
    • The carboxylic acid group (vs. ethyl ester) increases acidity (pKa ~2–3), making it suitable for salt formation or metal coordination .

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Core Structure Functional Groups Key Applications
4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate ~371.47 Pyrrolidine Ethyl ester, tosylate Chiral synthesis intermediates
(R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride 195.65 Pyrrolidine Methyl ester, hydrochloride Reductive amination
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 264.34 Thienopyridine Ethyl ester, amino, thiophene Photostable materials, bioactive agents
2-Chloro-6-methylpyrimidine-4-carboxylic acid 172.57 Pyrimidine Carboxylic acid, chloro Metal chelation, drug precursors

Stability and Handling Considerations

  • The tosylate group enhances thermal stability, with decomposition temperatures exceeding 200°C .
  • Storage under inert atmospheres is recommended to prevent ester hydrolysis or oxidation of the pyrrolidine ring .

Biological Activity

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral compound that plays a significant role in organic synthesis and biological research. This compound is known for its potential applications in drug development and enzyme studies due to its structural features and reactivity.

  • Chemical Formula : C16H25NO5S
  • CAS Number : 1965308-73-9
  • Molecular Weight : 341.45 g/mol

Synthesis

The synthesis of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves:

  • Esterification : (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
  • Tosylation : The resulting ester is treated with para-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, yielding the tosylate ester.

Biological Activity

The biological activity of this compound is primarily linked to its role as a chiral building block and its interactions with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and inflammatory processes. Inhibition of DPP-IV has therapeutic implications for conditions such as type 2 diabetes and certain inflammatory diseases .

Case Studies

  • DPP-IV Inhibition : A study evaluated the effects of DPP-IV inhibitors on metabolic parameters in lactating cows with subclinical ketosis. The results indicated that treatment with DPP-IV inhibitors positively influenced energy metabolism by decreasing non-esterified fatty acids (NEFA) and triglyceride concentrations, thereby improving insulin sensitivity .
  • Pharmacological Evaluation : Another investigation focused on the pharmacological properties of related compounds, demonstrating that they possess significant selectivity against DPP-IV compared to other proteases. This selectivity is crucial for minimizing side effects when used in therapeutic settings .

The primary mechanism of action for 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate involves its ability to act as a substrate or inhibitor for various enzymes. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating biochemical transformations essential for drug development .

Applications in Research

  • Organic Synthesis : This compound is utilized as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Biochemical Assays : It serves as a substrate in enzyme-catalyzed reactions, aiding in the study of enzyme mechanisms and kinetics.
  • Medicinal Chemistry : Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific enzymes or receptors involved in metabolic disorders.

Q & A

Q. What are the standard synthetic routes for preparing 4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, and how can reaction yields be optimized?

The synthesis typically involves a two-step process: (1) esterification of 4,4-dimethyl-pyrrolidine-2-carboxylic acid with ethanol under acidic or basic conditions, followed by (2) tosylation using tosyl chloride. Key optimization strategies include adjusting catalyst loading (e.g., palladium on activated charcoal for hydrogenation steps ), solvent selection (methanol or THF), and temperature control during tosylation. For example, a 74% yield was achieved using hydrogen chloride and palladium on charcoal in methanol . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, such as the ethyl ester group (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) .
  • LCMS/HRMS : Confirms molecular weight (343.4 g/mol ) and detects impurities.
  • Chiral HPLC/SFC : Essential for verifying enantiomeric purity due to the compound’s stereogenic center .

Q. How should researchers handle stability challenges during storage or experimental use?

Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the ester or tosyl groups. Conduct accelerated stability studies under varying pH and temperature conditions, using HPLC to track degradation products like free carboxylic acid or demethylated derivatives .

Advanced Research Questions

Q. How does the chiral configuration of (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate influence its reactivity in asymmetric synthesis?

The (S)-enantiomer’s spatial arrangement dictates stereoselective interactions in catalysis or drug-receptor binding. For example, in Pd-mediated cross-coupling reactions, chiral ligands can enhance enantioselectivity by >90% . Computational modeling (DFT) predicts transition-state geometries, while chiral stationary phases in HPLC (e.g., amylose-based columns) validate enantiomeric excess .

Q. What experimental strategies can resolve contradictions in reported reaction kinetics or thermodynamic stability data?

  • Reproducibility checks : Standardize solvent purity, humidity, and catalyst batch.
  • Advanced kinetics : Use stopped-flow NMR or Eyring analysis to compare activation energies under conflicting conditions .
  • Computational validation : Molecular dynamics simulations reconcile discrepancies in stability data (e.g., torsional strain in the pyrrolidine ring) .

Q. How can researchers mitigate competing side reactions during functionalization of the pyrrolidine ring?

  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection for the amine) during alkylation or oxidation .
  • Selective catalysts : Use OsO4 for controlled dihydroxylation instead of harsh oxidants like KMnO4 .
  • Stepwise functionalization : Prioritize tosylate displacement before ring modification to avoid sulfonic acid byproducts .

Methodological Tables

Reaction Optimization ConditionsYield Improvement Strategies
EsterificationHCl/EtOH, reflux, 12hUse molecular sieves to absorb H2O
TosylationTsCl, pyridine, 0°C → RTAdd TsCl dropwise to minimize exotherms
Analytical Challenges TechniquesKey Parameters
Enantiomeric resolutionChiral HPLC (Chiralpak IA column)Mobile phase: Hexane/IPA (80:20)
Degradation analysisLCMS + forced degradation studiespH 2–12 buffers, 40–60°C

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